Neomycin
Description
Historical Context and Discovery within Aminoglycoside Antibiotics
The journey of Framycetin (B1674049) is intrinsically linked to the "golden age" of antibiotic discovery that followed the initial breakthrough of penicillin in 1928. nih.govacs.org While penicillin was the first true antibiotic to be discovered, the systematic search for other antimicrobial agents from microorganisms led researchers to a fruitful source: the soil bacteria of the genus Streptomyces. nih.govnih.govwikipedia.org This genus is responsible for producing over two-thirds of the clinically useful antibiotics of natural origin. wikipedia.orgijabbr.com
The era of aminoglycosides began in the 1940s. asm.org In 1943, Selman Waksman, Albert Schatz, and Elizabeth Bugie discovered streptomycin, the first aminoglycoside antibiotic, isolated from Streptomyces griseus. britannica.com This pivotal discovery, which earned Waksman the Nobel Prize, demonstrated the potential of actinomycetes as a source of powerful new drugs. asm.org Following this success, Waksman's laboratory continued to investigate soil bacteria, leading to the isolation of neomycin from Streptomyces fradiae in 1949. nih.govbritannica.com
Framycetin, also known as this compound B, was identified as a primary component of the this compound complex produced by Streptomyces fradiae. drugbank.comnih.gov On hydrolysis, it yields neamine (B104775) and neobiosamine B. nih.gov The discovery and development of these "mycin" drugs from Streptomyces species, alongside others like kanamycin (B1662678) and tobramycin, solidified the importance of aminoglycosides in antibacterial therapy. nih.govasm.org
| Timeline of Key Aminoglycoside Discoveries | | --- | --- | | Year | Discovery | | 1943 | Streptomycin isolated from Streptomyces griseus. britannica.com | | 1949 | This compound isolated from Streptomyces fradiae. nih.gov | | 1957 | Kanamycin isolated from Streptomyces kanamyceticus. nih.gov | | 1963 | Gentamicin (B1671437) isolated from Micromonospora purpurea. nih.gov | | 1967 | Tobramycin isolated from Streptomyces tenebrarius. nih.gov |
Current Research Landscape and Scholarly Significance of Framycetin
While the use of some early aminoglycosides has been limited by the emergence of bacterial resistance and the development of other antibiotic classes, there is a renewed interest in this historical class for combating multidrug-resistant pathogens. nih.govasm.org The research landscape for Framycetin, primarily in the form of Framycetin Sulphate, is focused on its application in topical and localized treatments, where it continues to hold scholarly significance. fda.gov
Modern biomedical research frequently investigates Framycetin in the context of advanced drug delivery systems for enhanced therapeutic efficacy. A significant area of study is its incorporation into hydrogel dressings for wound healing. plos.org A 2025 study reported the development of a Framycetin sulphate-loaded hydrogel that demonstrated a sustained release profile and superior wound healing in a rat model. plos.orgplos.org The wound treated with this hydrogel was almost completely healed (97%) by the fifth day, compared to 86% healing with a commercially available gauze dressing and 76% with free Framycetin. plos.orgplos.org This highlights the potential of advanced formulations to improve the therapeutic efficiency of established antibiotics.
Framycetin also serves as a standard comparator in studies evaluating new wound healing agents. For instance, its efficacy has been compared against polyherbal creams in diabetic wound models, with one study finding that a specific herbal cream led to significantly faster healing (17 days) compared to Framycetin sulphate (21 days). nih.gov Another clinical study comparing a polyherbal formulation to Framycetin sulphate cream for acute wounds found that the herbal cream resulted in a significantly shorter mean healing time (7.77 days vs. 9.87 days). nih.gov Furthermore, research on its use for exacerbations of chronic nasopharyngitis suggests that endonasal therapy with a Framycetin solution can be an effective treatment. fortunejournals.com
The scholarly significance of Framycetin in the current landscape is twofold. It remains a relevant compound for investigating novel drug delivery systems aimed at improving therapeutic outcomes and providing sustained local action. plos.org Additionally, it continues to be a benchmark antibiotic against which the efficacy of new antibacterial and wound-healing formulations is measured, ensuring a high standard for future therapeutic agents. nih.gov
| Summary of Recent Research Findings on Framycetin | | --- | --- | --- | | Research Focus | Key Findings | Reference | | Hydrogel Dressing for Wound Healing | Framycetin-loaded hydrogel showed 97% wound healing in rats by day 5, superior to commercial gauze (86%). plos.org | The hydrogel provided sustained drug release, with about 80% released over 4 hours. plos.org | | Comparison with Polyherbal Creams | A polyherbal cream (Cream B) showed significantly faster healing in diabetic rats (17 days) compared to Framycetin sulphate (21 days). nih.gov | An investigational herbal cream (AHPL/AYTOP/0113) healed acute wounds in a mean of 7.77 days versus 9.87 days for Framycetin sulphate cream. nih.gov | | Treatment of Chronic Nasopharyngitis | Endonasal therapy with a Framycetin solution was found to be a safe and effective treatment for the exacerbation of chronic nasopharyngitis. fortunejournals.com | The treatment led to a significant reduction in the severity of clinical symptoms like nasal discharge and mucosal edema. fortunejournals.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBHMTALBVVCIT-VCIWKGPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46N6O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1405-10-3 (sulfate (salt)) | |
| Record name | Neomycin [INN:BAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404042 | |
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DSSTOX Substance ID |
DTXSID2023359 | |
| Record name | Neomycin B | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Neomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Soluble in water ... solutions up to 250 mg/mL may be prepared, Soluble in methanol, acidified alcohols; practically insoluble in common organic solvents, 6.47e+01 g/L | |
| Record name | Neomycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3242 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Neomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
119-04-0, 1404-04-2, 11004-65-2 | |
| Record name | Neomycin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Framycetin [INN:BAN:DCF] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neomycin [INN:BAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mycerin | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Framycetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00452 | |
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| Record name | Neomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00994 | |
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| Record name | Neomycin B | |
| Source | EPA DSSTox | |
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| Record name | Framycetin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.903 | |
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| Record name | Neomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.333 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRAMYCETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BOC774388 | |
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| Record name | Neomycin | |
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| Record name | Neomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
6 °C (sulfate form) | |
| Record name | Neomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Elucidation of Framycetin S Antimicrobial Activity
Molecular Interactions with Bacterial Ribosomal Subunits
Framycetin (B1674049), like other aminoglycoside antibiotics, primarily targets the bacterial 30S ribosomal subunit. This interaction is key to its mechanism of action.
Binding to 30S Ribosomal Subunit and 16S rRNA
Framycetin binds to specific components within the bacterial 30S ribosomal subunit, including ribosomal proteins and the 16S ribosomal RNA (rRNA). This binding occurs in the vicinity of nucleotide 1400 in the 16S rRNA, a region critical for the decoding site of the 30S subunit. drugbank.comnih.govncats.iobenchchem.com The interaction involves four nucleotides of the 16S rRNA and a single amino acid of protein S12. drugbank.comnih.govncats.iobenchchem.com This binding site is involved in the interaction with the wobble base in the anticodon of transfer RNA (tRNA). drugbank.comnih.govncats.io
Interference with Translational Fidelity and Protein Synthesis
The binding of Framycetin to the 30S ribosomal subunit disrupts the accurate decoding of messenger RNA (mRNA). drugbank.comnih.govncats.iobenchchem.compediatriconcall.com This interference with the decoding site leads to misreading of the mRNA sequence. drugbank.comnih.govncats.iobenchchem.compediatriconcall.com As a result, incorrect amino acids are inserted into the growing polypeptide chain during translation. drugbank.comnih.govncats.io This incorporation of erroneous amino acids produces nonfunctional or potentially toxic peptides, impairing essential bacterial processes. drugbank.comnih.govncats.io The disruption of translational fidelity is a hallmark of aminoglycoside activity and a primary mechanism by which Framycetin inhibits bacterial protein synthesis. slideshare.netnih.gov
Non-Ribosomal RNA Targets and Secondary Mechanisms of Action
While the bacterial ribosome is the primary target, research indicates that Framycetin can also interact with non-ribosomal RNA molecules, suggesting secondary mechanisms of action. medchemexpress.comglpbio.comtargetmol.commedchemexpress.comglpbio.comchemsrc.com These interactions highlight the potential for Framycetin to influence cellular processes beyond ribosomal translation.
Interaction with RNase P Cleavage Activity
Framycetin has been identified as a potent inhibitor of RNase P cleavage activity. medchemexpress.comglpbio.commedchemexpress.comglpbio.comselleckchem.com RNase P is a ribozyme (an RNA molecule with catalytic activity) involved in the processing of precursor tRNA molecules. Framycetin competes for specific divalent metal ion binding sites within the RNase P RNA. medchemexpress.comglpbio.commedchemexpress.comglpbio.comselleckchem.com The inhibition of RNase P activity can disrupt tRNA maturation, further impacting protein synthesis indirectly. Studies have reported a Ki value of 35 μM for Framycetin's inhibition of RNase P cleavage activity. medchemexpress.comglpbio.comglpbio.comselleckchem.com The inhibitory effect on RNase P RNA cleavage by Framycetin is sensitive to pH, with an increase in pH suppressing the inhibition in some systems. medchemexpress.commedchemexpress.comglpbio.com
Inhibition of Hammerhead Ribozyme Function
Framycetin has also been shown to inhibit the function of hammerhead ribozymes. medchemexpress.comglpbio.comtargetmol.commedchemexpress.comglpbio.comchemsrc.comselleckchem.combiocompare.com Hammerhead ribozymes are small catalytic RNA molecules capable of cleaving RNA. Framycetin binds to a structural motif of the RNA rather than a specific sequence, interacting with the catalytic core of the ribozyme and displacing essential metal ions required for its activity. glpbio.com The inhibition of hammerhead ribozyme function by Framycetin has been reported with a Ki value of 13.5 μM. medchemexpress.comglpbio.comtargetmol.comglpbio.comchemsrc.comselleckchem.com This interaction with hammerhead ribozymes demonstrates Framycetin's ability to interfere with RNA-mediated catalysis.
Here is a summary of inhibition constants for Framycetin against non-ribosomal RNA targets:
| Target RNA | Inhibition Constant (Ki) | Reference |
| RNase P Cleavage | 35 μM | medchemexpress.comglpbio.comglpbio.comselleckchem.com |
| Hammerhead Ribozyme | 13.5 μM | medchemexpress.comglpbio.comtargetmol.comglpbio.comchemsrc.comselleckchem.com |
Framycetin also interacts with other RNA structures, including the Rev-responsive element in HIV-1 and group I introns, further highlighting its ability to bind to diverse RNA motifs and inhibit their biological function. medchemexpress.comglpbio.comtargetmol.comglpbio.comchemsrc.com
Framycetin, also known as Neomycin B, is an aminoglycoside antibiotic that has demonstrated the ability to interact with various RNA structures beyond its primary bacterial ribosomal target. While primarily recognized for its antibacterial properties, research indicates that Framycetin can also bind to the Rev-Responsive Element (RRE) in viral systems, particularly in Human Immunodeficiency Virus type 1 (HIV-1). This interaction contributes to the understanding of Framycetin's broader RNA-binding capabilities and its potential, albeit less explored, antiviral implications.
Spectrum of Antimicrobial Efficacy and Bacterial Susceptibility Profiling
Activity Against Aerobic Gram-Negative Bacterial Species
Framycetin (B1674049), often used interchangeably with Neomycin B, demonstrates a broad spectrum of activity against many aerobic Gram-negative bacteria. wikipedia.org Research has established its efficacy against several members of the Enterobacteriaceae family and other significant Gram-negative pathogens.
Pseudomonas aeruginosa
Pseudomonas aeruginosa is a notable opportunistic pathogen, and its susceptibility to Framycetin has been a subject of study. While some sources suggest that this compound (a compound closely related to Framycetin) is inactive against P. aeruginosa, other research indicates that Framycetin does possess antimicrobial activity against this bacterium. drugs.com
One laboratory evaluation of topically used antibiotics determined the Minimum Inhibitory Concentration (MIC) of Framycetin for 90 consecutive clinical isolates of P. aeruginosa from patients with ear or eye infections. The study found that 88.9% of these isolates were inhibited by a Framycetin concentration of 62.5 mg/L. droracle.ai This suggests a considerable level of susceptibility in this cohort of clinical isolates.
Table 1: Susceptibility of Pseudomonas aeruginosa to Framycetin
| Study Parameter | Finding | Reference |
|---|---|---|
| Percentage of Susceptible Isolates | 88.9% of 90 clinical isolates | droracle.ai |
| Inhibitory Concentration | 62.5 mg/L | droracle.ai |
Proteus spp.
The genus Proteus, particularly Proteus mirabilis, is a common cause of urinary tract infections. Sources indicate that Framycetin is active against the "proteus group of bacteria". wikipedia.org More specifically, studies on this compound have shown that Proteus species are generally susceptible. wikipedia.orgnih.gov One study highlighted that Proteus mirabilis strains were more sensitive to this compound compared to tetracyclines. nih.gov Another study focusing on feline urinary tract infections reported high susceptibility (>80%) of Proteus mirabilis to this compound. mdpi.com
Escherichia coli
Escherichia coli is a ubiquitous Gram-negative bacterium and a common cause of various infections. This compound has demonstrated good activity against E. coli. wikipedia.org In a comprehensive study of carbapenem-resistant Enterobacteriaceae, which included 25 E. coli isolates, 65.7% were found to be susceptible to this compound. nih.gov The study reported a Minimum Inhibitory Concentration (MIC) 50 of 8 µg/mL and an MIC90 of 256 µg/mL for the entire cohort of 134 isolates. nih.gov Another source focusing on E. coli from swine husbandry indicated a unimodal left-skewed distribution for this compound MICs, suggesting low MICs for most isolates. nih.gov
Table 2: In Vitro Susceptibility of Carbapenem-Resistant Enterobacteriaceae (including E. coli) to this compound
| Parameter | Value (µg/mL) | Reference |
|---|---|---|
| MIC50 | 8 | nih.gov |
| MIC90 | 256 | nih.gov |
| Susceptibility Rate | 65.7% | nih.gov |
Activity Against Aerobic Gram-Positive Bacterial Species
Framycetin also exhibits activity against certain aerobic Gram-positive bacteria, most notably Staphylococcus aureus. It is, however, generally less effective against most streptococci. drugs.comwikipedia.org
Staphylococcus aureus is a major human pathogen, and Framycetin has been shown to be effective against it. wikipedia.org One study investigating S. aureus isolates from patients with atopic dermatitis found that 42.6% were resistant to this compound. nih.gov Another study on methicillin-resistant Staphylococcus aureus (MRSA) reported that 4.5% of non-USA300 MRSA isolates were resistant to this compound, with 55% showing intermediate resistance. researchgate.net
Coagulase-negative staphylococci (CoNS) are also part of the normal skin flora but can be opportunistic pathogens. This compound has activity against Staphylococcus epidermidis. drugs.com
In contrast, most streptococci are reported to be resistant to this compound. drugs.comdrugs.com
Table 3: Susceptibility of Staphylococcus aureus to this compound
| Study Population | Resistance Rate | Reference |
|---|---|---|
| Atopic Dermatitis Patients | 42.6% | nih.gov |
| Non-USA300 MRSA Isolates | 4.5% (Resistant), 55% (Intermediate) | researchgate.net |
Staphylococcus aureus (including certain resistant strains)
Framycetin has demonstrated significant efficacy against Staphylococcus aureus, a common cause of skin and soft tissue infections. chemotechnique.se Its activity extends to certain antibiotic-resistant strains, notably Methicillin-resistant Staphylococcus aureus (MRSA). In-vitro studies have confirmed the antimicrobial action of framycetin against MRSA. mnkjournals.commnkjournals.com
Research on framycetin-impregnated wound dressings showed inhibitory activity against MRSA starting from 30 minutes of exposure, with statistically significant inhibition observed at 2, 4, 6, and 24 hours. mnkjournals.com The same research indicated a bactericidal effect—the ability to kill the bacteria—against MRSA at exposure times of 4, 6, and 24 hours. mnkjournals.commnkjournals.com In comparative studies, framycetin's inhibitory effect on the in-vitro growth of MRSA was found to be superior to that of paraffin-based dressings. mnkjournals.com This makes it a relevant agent for managing wounds infected with susceptible organisms, including S. aureus. chemotechnique.se
Other Staphylococci
The antimicrobial spectrum of framycetin includes other staphylococcal species beyond S. aureus. It is reported to be active against coagulase-negative staphylococci (CNS). scribd.com These organisms are part of the normal skin flora but can be opportunistic pathogens, particularly in immunocompromised individuals or in association with medical devices. Studies evaluating topical antimicrobial agents have shown that antibiotic combinations including this compound (framycetin is also known as this compound B) are effective in eradicating coagulase-negative staphylococci from the skin surface. selcukmedj.orgnih.gov
Inactivity Against Fungi, Viruses, and Anaerobic Bacteria
The antimicrobial activity of framycetin is specific to bacteria and does not extend to other classes of microorganisms. It is not active against fungi, viruses, or most anaerobic bacteria. drugbank.com This specificity is due to its mechanism of action, which targets the bacterial ribosome, a structure not present in viruses and differing significantly in fungi from its bacterial counterpart. The lack of efficacy against anaerobic bacteria is characteristic of aminoglycosides, as their uptake into the bacterial cell is an oxygen-dependent process.
Minimum Inhibitory Concentration (MIC) and Bactericidal Activity Determinations
The potency of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium in vitro. idexx.dk Bactericidal activity refers to the ability of an antibiotic to kill bacteria, often determined as the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum. mdpi.com Framycetin is generally considered a bactericidal antibiotic. chemotechnique.sescribd.com
Research has established MIC values for framycetin against various pathogens. For instance, a study on 90 clinical isolates of Pseudomonas aeruginosa from ear and eye infections found that 88.9% were inhibited by a framycetin concentration of 62.5 mg/L. nih.gov The bactericidal nature of framycetin is further supported by extinction time (ET) data, where a 0.5% solution killed 96.66% of these P. aeruginosa isolates within 60 minutes. nih.gov
**Table 1: Minimum Inhibitory Concentration (MIC) of Framycetin Against *Pseudomonas aeruginosa***
| Bacterial Species | Number of Isolates | Framycetin Concentration | Percentage of Isolates Inhibited |
|---|---|---|---|
| Pseudomonas aeruginosa | 90 | 62.5 mg/L | 88.9% nih.gov |
Studies on framycetin-impregnated dressings have also characterized its bactericidal timeline against MRSA.
Table 2: Bactericidal Activity of Framycetin Dressings Against MRSA
| Bacterial Strain | Exposure Time | Outcome |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 hours | Bactericidal Effect mnkjournals.commnkjournals.com |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 6 hours | Bactericidal Effect mnkjournals.commnkjournals.com |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 24 hours | Bactericidal Effect mnkjournals.commnkjournals.com |
In Vitro Susceptibility Testing Methodologies
Determining the susceptibility of bacterial isolates to framycetin is performed using standardized laboratory methods. These techniques are crucial for guiding therapeutic choices and monitoring for the emergence of resistance.
Common methodologies for aminoglycoside susceptibility testing include:
Broth Microdilution: This is a standard method used to determine the MIC of an antibiotic. asm.orgnih.gov It involves preparing two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized bacterial suspension. The MIC is read as the lowest concentration of the antibiotic that inhibits visible bacterial growth after incubation. idexx.dk
Disk Diffusion (Kirby-Bauer Test): In this method, a paper disk impregnated with a known amount of framycetin is placed on an agar (B569324) plate swabbed with the test bacterium. nih.govmdpi.com The antibiotic diffuses into the agar, creating a concentration gradient. After incubation, a circular zone of inhibition appears around the disk where bacterial growth has been prevented. The diameter of this zone is measured and correlated with susceptibility (Sensitive, Intermediate, or Resistant) using standardized charts.
Etest: This method uses a plastic strip with a predefined, continuous gradient of antibiotic concentrations. nih.govnih.gov The strip is placed on an inoculated agar plate, and after incubation, an elliptical zone of inhibition is formed. The MIC is read where the edge of the inhibition zone intersects the concentration scale on the strip. nih.gov
Cylinder Plate Assay: This diffusion method, often used for assaying the potency of antibiotic preparations, involves placing a cylinder containing the antibiotic solution onto an inoculated agar surface. micromasterlab.com The diameter of the resulting zone of inhibition after incubation is proportional to the antibiotic's concentration and activity. micromasterlab.com
Automated Systems: Commercial automated systems, such as the Vitek 2 (bioMérieux) and BD Phoenix (BD Diagnostics), perform antimicrobial susceptibility testing by using miniaturized cards containing various antibiotics and provide rapid MIC results. asm.orgnih.govdovepress.com
Mechanisms of Antimicrobial Resistance to Framycetin
Cross-Resistance Patterns within Aminoglycoside Antibiotics (e.g., Neomycin, Kanamycin)
Cross-resistance, where a single resistance mechanism confers protection against multiple antibiotics, is a common phenomenon among aminoglycosides due to their structural similarities. Framycetin (B1674049) is chemically identified as this compound B, and thus, resistance mechanisms affecting this compound typically also affect framycetin.
Resistance patterns are largely dictated by the specific underlying mechanism. For instance, bacteria developing resistance to gentamicin (B1671437) through laboratory habituation have demonstrated complete and proportional cross-resistance to this compound and kanamycin (B1662678). nih.gov However, in clinical isolates, these patterns can be more complex. A common pattern of multiple resistance in Enterobacteriaceae is simultaneous resistance to gentamicin, kanamycin, and tobramycin, often implying the activity of an adenylating enzyme. researchgate.net
Mutations in the 16S rRNA gene (rrs) can lead to specific cross-resistance profiles. In Mycobacterium tuberculosis, for example, the A1401G mutation is strongly associated with high-level cross-resistance to both kanamycin and amikacin (B45834). nih.govitg.be
The substrate specificity of aminoglycoside-modifying enzymes (AMEs) is a primary determinant of cross-resistance profiles. An enzyme may be highly active against one aminoglycoside but show little to no activity against another. For example, the aminoglycoside phosphotransferase APH(3')-IIIa effectively inactivates both this compound and kanamycin. nih.gov In contrast, some aminoglycoside acetyltransferases, like AAC(6')-I, confer resistance to kanamycin and amikacin but not gentamicin, whereas AAC(6')-II enzymes act on gentamicin but not amikacin. mdpi.com The presence of multiple different AME genes within a single bacterium can result in a very broad resistance phenotype covering most clinically relevant aminoglycosides.
Table 1: Cross-Resistance Conferred by Specific Aminoglycoside Resistance Mechanisms
| Resistance Mechanism | Gene Example | Effect on Framycetin/Neomycin | Effect on Kanamycin | Effect on Other Aminoglycosides |
| Aminoglycoside Phosphotransferase | aph(3')-IIIa | Resistance | Resistance | Confers resistance to a broad spectrum of aminoglycosides. nih.gov |
| Aminoglycoside Phosphotransferase | aphA1 (aph(3')-Ia) | Resistance oup.com | Resistance oup.commcmaster.ca | Confers resistance to amikacin. mcmaster.ca |
| Aminoglycoside Acetyltransferase | aac(6')-Im | Resistance | Resistance | Confers high-level resistance to 4,6-disubstituted aminoglycosides (e.g., tobramycin, amikacin). nih.gov |
| 16S rRNA Methyltransferase | armA | High-level resistance | High-level resistance | Confers high-level resistance to most 4,6- and 4,5-disubstituted aminoglycosides (e.g., gentamicin, tobramycin, amikacin). frontiersin.orgnih.govmdpi.com |
| 16S rRNA Gene Mutation | rrs (A1401G) | Resistance | High-level resistance | Confers high-level resistance to amikacin. nih.govitg.be |
Acquired Resistance Mechanisms
Bacteria primarily acquire resistance to framycetin through three major mechanisms: inactivating the drug with enzymes, altering its molecular target, or pumping it out of the cell.
The most prevalent mechanism of resistance to framycetin and other aminoglycosides in clinical settings is the enzymatic modification of the antibiotic molecule. mdpi.comnih.gov This modification, catalyzed by Aminoglycoside-Modifying Enzymes (AMEs), alters the structure of framycetin, which prevents it from binding effectively to its ribosomal target. nih.gov There are three main classes of AMEs based on the chemical modification they perform:
Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate (B84403) group from ATP to a hydroxyl group on the aminoglycoside. nih.gov The aph(3') genes, such as aph(3')-IIIa and aph(3')-Ia (also known as aphA1), encode enzymes that phosphorylate the 3'-hydroxyl group, conferring resistance to framycetin (this compound) and kanamycin. nih.govoup.comnih.gov
Aminoglycoside Acetyltransferases (AACs): These enzymes use acetyl-Coenzyme A to transfer an acetyl group to an amino group on the antibiotic. nih.gov The aac(6') gene family is particularly widespread and encodes enzymes that acetylate the 6'-amino group of various aminoglycosides. mdpi.com
Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes transfer an adenyl group from ATP to a hydroxyl group on the aminoglycoside. nih.gov
The presence of genes encoding these enzymes, particularly APHs that act on the 3'-hydroxyl group, is a major cause of clinical resistance to framycetin.
Framycetin functions by binding to the A-site on the 16S rRNA component of the bacterial 30S ribosomal subunit, inducing mistranslation and inhibiting protein synthesis. nih.govmcmaster.ca Alterations to this binding site can prevent the antibiotic from exerting its effect, leading to resistance. Two primary types of alterations occur:
16S rRNA Methylation: This is an increasingly significant mechanism of high-level, broad-spectrum aminoglycoside resistance. It is mediated by plasmid-encoded 16S rRNA methyltransferases (16S-RMTases). oup.com Enzymes encoded by genes such as armA (aminoglycoside resistance methyltransferase) and rmtB methylate specific nucleotides within the ribosomal A-site (typically G1405 or A1408). nih.govmdpi.com This modification sterically hinders the binding of most aminoglycosides, including framycetin, kanamycin, gentamicin, and amikacin, resulting in high levels of resistance. frontiersin.orgmdpi.com
Ribosomal Mutations: Spontaneous point mutations in the 16S rRNA gene (rrs) can also confer resistance by altering the antibiotic binding site. nih.gov For example, the A1401G substitution in the rrs gene is a well-documented cause of resistance to kanamycin and amikacin. itg.be While effective, this mechanism is generally less common in clinical isolates compared to enzymatic modification, partly because many bacteria have multiple copies of the rrs gene, requiring multiple mutations to achieve a high-level resistance phenotype.
Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.gov By reducing the intracellular concentration of the drug, these pumps can prevent it from reaching its ribosomal target in sufficient quantities to be effective. While efflux is a known mechanism of resistance to many classes of antibiotics, its role in high-level aminoglycoside resistance is often secondary to enzymatic modification. Overexpression of efflux pumps can contribute to low-level resistance and may act synergistically with other resistance mechanisms. Several efflux pump superfamilies, including the Resistance-Nodulation-Division (RND) family, are known to transport aminoglycosides.
Genetic Determinants of Framycetin Resistance
The ability of bacteria to resist framycetin is encoded by specific antibiotic resistance genes (ARGs). These genes are frequently located on mobile genetic elements (MGEs), such as plasmids and transposons, which is a critical factor in their rapid dissemination among different bacterial strains and species through horizontal gene transfer (HGT). frontiersin.orgnih.govfrontiersin.org
The most clinically significant genetic determinants for framycetin resistance are those encoding AMEs and 16S-RMTases. The nomenclature for these genes often reflects their function. For example, aph(3')-Ia denotes a gene for an aminoglycoside phosphotransferase that acts on the 3' position, while aac(6')-Ib specifies an acetyltransferase acting on the 6' position. mcmaster.canih.gov The armA and rmtB genes are prominent determinants for 16S rRNA methylation. nih.gov The prevalence of genes like aac(6')-Ib is remarkably high in Gram-negative pathogens. nih.govembopress.org These genes are often found within genetic structures called integrons, which are adept at capturing and expressing resistance gene cassettes. frontiersin.org
Table 2: Key Genetic Determinants of Framycetin Resistance
| Gene | Encoded Enzyme/Mechanism | Resistance Profile | Common Bacterial Hosts |
| aph(3')-Ia (or aphA1) | Aminoglycoside 3'-phosphotransferase Ia | Kanamycin, this compound/Framycetin oup.commcmaster.ca | Enterococcus, Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae mcmaster.ca |
| aph(3')-IIIa | Aminoglycoside 3'-phosphotransferase IIIa | Kanamycin, this compound/Framycetin, Amikacin nih.gov | Enterococcus nih.gov |
| aac(6')-Ib | Aminoglycoside 6'-N-acetyltransferase Ib | Amikacin, Kanamycin, Tobramycin; some variants have extended spectrum mdpi.comnih.gov | Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli nih.govnih.govmdpi.com |
| armA | 16S rRNA methyltransferase | High-level resistance to most clinically relevant aminoglycosides including framycetin, kanamycin, gentamicin, tobramycin, amikacin frontiersin.orgnih.gov | Klebsiella pneumoniae, Escherichia coli, Salmonella spp., Acinetobacter baumannii frontiersin.orgoup.comnih.gov |
| rmtB | 16S rRNA methyltransferase | High-level resistance to most clinically relevant aminoglycosides including framycetin, kanamycin, gentamicin, tobramycin, amikacin frontiersin.org | Escherichia coli, Klebsiella pneumoniae, Salmonella spp. nih.govfrontiersin.org |
Emergence and Spread of Framycetin-Resistant Strains
The emergence and global spread of framycetin-resistant bacteria are primarily driven by the process of horizontal gene transfer (HGT). lakeforest.edunih.gov Unlike resistance arising from spontaneous mutation, HGT allows for the rapid acquisition of fully functional resistance genes, often as part of a package of multiple ARGs. frontiersin.org Plasmids, transposons, and integrons act as vehicles, transferring resistance determinants between bacteria, including across species and genera barriers. nih.govlongdom.org
The selection pressure exerted by the widespread use of antibiotics in human and veterinary medicine has fueled the proliferation of strains carrying these resistance genes. longdom.org A significant clinical threat is the co-localization of genes conferring resistance to framycetin (and other aminoglycosides) with genes for resistance to other major antibiotic classes, such as extended-spectrum β-lactamases (ESBLs) or carbapenemases, on the same plasmid. mdpi.comoup.com This co-resistance means that the use of a β-lactam antibiotic can inadvertently select for and promote the spread of aminoglycoside resistance, and vice-versa.
The global dissemination of successful high-risk clones, such as E. coli ST131 or K. pneumoniae ST258, which are often multidrug-resistant, has played a major role in the spread of ARGs, including those that inactivate framycetin. longdom.org The detection of identical plasmid-mediated resistance genes, like armA, in diverse bacterial species and in different geographical regions highlights the alarming efficiency of HGT in driving the pandemic of antibiotic resistance. frontiersin.orgoup.com
Preclinical and Translational Research on Framycetin S Therapeutic Applications
Efficacy in Models of Dermal and Soft Tissue Infections
Framycetin's effectiveness against skin and soft tissue infections has been primarily evaluated in animal models of wound healing, including compromised wounds such as diabetic ulcers and burns. nih.govresearchgate.net These studies provide insight into its antimicrobial and healing-promotive properties.
Animal models are crucial for understanding the wound healing process and evaluating therapeutic agents. For framycetin (B1674049), research has often involved incision and excision wound models in rats. nih.gov In diabetic wound models, diabetes is typically induced in rats using agents like alloxan (B1665706) to create a scenario of impaired healing, which is a significant clinical challenge. nih.govnih.gov Full-thickness excision wounds are created on the backs of these animals to measure parameters such as the rate of wound contraction and the time taken for complete epithelialization. nih.gov Incision models are used to assess the tensile strength of the healed skin, which indicates the quality of healing and collagen deposition. nih.gov
In studies on burn wounds, partial-thickness burns are inflicted on anesthetized rats to mimic clinical burn injuries. researchgate.net The efficacy of topical treatments is then evaluated by observing the rate of healing and the histological characteristics of the healing tissue. researchgate.net Research has also been conducted on hydrogel dressings loaded with framycetin sulphate, which are designed to provide sustained drug release and enhance therapeutic effectiveness in wound healing. plos.orgnih.gov An animal study in rats with induced wounds showed that a framycetin-loaded hydrogel dressing was highly efficient, with the wound being almost completely healed (97%) by the fifth day. plos.orgnih.gov
Comparative studies are essential for positioning a therapeutic agent relative to existing treatments. Framycetin has been compared against various other topical antimicrobials in different wound models.
In a study using diabetic rat models, framycetin sulphate cream was compared with two polyherbal creams. nih.govnih.gov While one of the polyherbal creams demonstrated faster healing, framycetin was found to have a greater effect on the tensile strength of the healed wound compared to the other herbal cream, indicating a faster wound healing rate. nih.gov
In the context of burn wound management, 1% framycetin skin cream was found to be superior to nitrofurazone (B1679002) ointment in a trial involving 45 burn cases, where it was noted to help reduce burn wound sepsis and promote early healing. researchgate.net A double-blinded pilot study also compared framycetin 1% cream with silver sulphadiazine, the standard topical agent for major burns. nih.gov This study on 40 patients with major burns found no statistically significant difference in bacterial colony counts on days 4 and 7 between the two treatment groups. nih.gov Furthermore, 64% of all bacterial isolates from the patients were found to be sensitive to framycetin. nih.gov Another study on experimentally induced burn wounds in Wistar rats compared the effects of framycetin, sodium fusidate, and calcium mupirocin. researchgate.net The results indicated that sodium fusidate significantly decreased the duration of epithelialization and increased wound contraction compared to the control group. researchgate.net
A clinical study on acute wounds compared a polyherbal cream (AHPL/AYTOP/0113) with framycetin sulphate cream. nih.gov The study found that the subjects treated with the polyherbal cream required a mean of 7.77 days for complete wound healing, which was significantly less than the 9.87 days required for the framycetin group. nih.gov
Interactive Data Table: Comparative Efficacy in Wound Healing Models
| Model | Framycetin Formulation | Comparator(s) | Key Findings | Reference(s) |
| Diabetic Rat (Excision Wound) | Framycetin Sulphate Cream | Polyherbal Cream B | Wound treated with Cream B healed by day 17, significantly faster than framycetin-treated wounds (day 21). | nih.gov, nih.gov |
| Diabetic Rat (Incision Wound) | Framycetin Sulphate Cream | Polyherbal Cream A, Polyherbal Cream B | Tensile strength with framycetin was significantly higher than with Cream A, but lower than with Cream B. | nih.gov |
| Rat (Induced Wound) | Framycetin Sulphate (FC-S) Loaded Hydrogel | Commercial Gauze (Sofra Tulle), Free FC-S | FC-S hydrogel healed 97% of the wound by day 5, compared to 86% for commercial gauze and 76% for free FC-S. | plos.org, nih.gov |
| Human (Major Burns) | 1% Framycetin Cream | Silver Sulphadiazine Cream | No statistically significant difference in bacterial colony counts between the two groups on days 4 and 7. | nih.gov |
| Human (Acute Wounds) | Framycetin Sulphate Cream | Polyherbal Cream (AHPL/AYTOP/0113) | Mean healing time was 9.87 days for framycetin group vs. 7.77 days for the polyherbal cream group. | nih.gov |
Efficacy in Ocular Infections
Framycetin is utilized in ophthalmic preparations for treating bacterial eye infections like conjunctivitis and corneal ulcers. chemotechnique.semayoclinic.orgdrugbank.com Preclinical research in this area relies on animal models that simulate human ocular diseases.
Animal models are indispensable for studying the pathogenesis of ocular infections and for the development of effective treatments. nih.gov Various species, including rabbits, mice, and guinea pigs, are used to model allergic and bacterial conjunctivitis and keratitis. nih.govnih.gov
Bacterial keratitis, an infection of the cornea, is often modeled using pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. nih.govresearchgate.net In rabbit models, which have large eyes similar to humans, keratitis can be induced by passing a bacteria-contaminated silk suture through the corneal stroma or by direct intracorneal injection of bacteria. nih.gov Mouse models, while having smaller eyes, offer advantages for studying the immunological aspects of the disease. nih.gov These models are crucial for testing the efficacy of antimicrobial agents. nih.gov
For allergic conjunctivitis, models have been developed in guinea pigs, rats, and mice, typically involving sensitization to an allergen followed by a topical challenge to the eye. nih.gov These models mimic the key features of human ocular allergies and are used to assess pharmacological interventions. nih.gov
While specific preclinical studies testing framycetin in these modern, well-defined animal models of keratitis and conjunctivitis are not extensively detailed in recent literature, its long-standing use is supported by in vitro studies. An early comparative study demonstrated the in vitro activity of framycetin against microbes that cause ocular infections. nih.gov Translational research has also focused on improving drug delivery to the eye, with studies on the formulation of framycetin sulphate as an in-situ gel designed for sustained release and enhanced bioavailability in the eye. ijpsm.com
Efficacy in Otic and Nasopharyngeal Infections
Framycetin's therapeutic potential extends to infections of the ear, nose, and throat, with research focusing on its effectiveness in models of adenoiditis and rhinosinusitis.
Animal models for chronic rhinosinusitis (CRS) have been developed in mice, rabbits, and sheep to investigate the complex inflammatory nature of the disease and to test new therapies. nih.govnih.govrhinologyonline.org Murine models often use allergens like ovalbumin to induce an eosinophilic inflammatory response characteristic of CRS. nih.gov Rabbit models have utilized various methods, including bacterial inoculation and occlusion of the sinus ostia, to create sinus inflammation. rhinologyonline.org Sheep models are also valuable due to their large nasal cavities, which are suitable for surgical procedures and repeated endoscopic evaluation. nih.gov These models provide a platform to study the efficacy of topical antibacterial agents like framycetin.
In the context of rhinosinusitis, research has highlighted the efficacy of topical antibacterial therapy that targets biofilms. fortunejournals.com A retrospective study on the use of a framycetin solution for treating exacerbations of chronic nasopharyngitis demonstrated a significant clinical effect, reducing symptoms like nasal discharge and mucosal edema. fortunejournals.com This suggests framycetin is an effective agent for the etiotropic treatment of this condition. fortunejournals.com
Studies on Nasal Carriage of Staphylococcus aureus
The nasal passages are a primary reservoir for Staphylococcus aureus (S. aureus), and nasal carriage is a significant risk factor for subsequent infections, particularly in healthcare settings. wikipedia.orgnih.gov The eradication of nasal S. aureus is a key strategy in preventing these infections. Research has explored the efficacy of topical antibiotics, including framycetin, in reducing or eliminating staphylococcal nasal carriage.
One area of investigation has been the use of framycetin in cream formulations for nasal application. A study on the effect of topical framycetin on staphylococcal nasal carriage provides insights into its potential application in this area. nih.gov While detailed clinical trial data is extensive for other agents like mupirocin, the in-vitro effectiveness of framycetin against S. aureus supports its consideration for such applications. nih.govwikipedia.org Studies have shown that a significant percentage of preclinical medical students are asymptomatic nasal carriers of S. aureus, highlighting the importance of effective decolonization strategies. wikipedia.orgmims.com The patterns of carriage can be persistent or intermittent, which has implications for the risk of transmission. wikipedia.org
Further research into framycetin's role in nasal decolonization could provide valuable data on its efficacy compared to more commonly used agents and its potential to combat resistance.
Investigation of Biofilm Disruption Capabilities
Biofilms are structured communities of bacteria encased in a self-produced matrix, which can adhere to biological or non-biological surfaces. They are notoriously difficult to eradicate and are a significant factor in chronic infections due to their inherent resistance to antibiotics. While direct studies on framycetin's ability to disrupt established biofilms are not extensively detailed in the available literature, its in-vitro antimicrobial activity against key biofilm-forming bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, has been evaluated. nih.govhealthgrades.com
An in-vitro study on framycetin-impregnated wound dressings demonstrated significant antimicrobial activity against MRSA. nih.gov The research showed that the framycetin dressing could inhibit the growth of MRSA with an exposure time as short as 30 minutes, and a bactericidal (killing) effect was observed at 4, 6, and 24 hours of exposure. nih.gov This bactericidal action is crucial in preventing the formation of biofilms and in managing wounds where biofilms can be a major complication.
The study's findings on the antimicrobial efficacy of the framycetin wound dressing are summarized below:
| Bacterial Strain | Exposure Time for Antimicrobial Activity | Exposure Time for Bactericidal Effect |
| MRSA | 30 minutes | 4, 6, and 24 hours |
| Pseudomonas aeruginosa | 4, 6, and 24 hours | Not specified |
Data sourced from an experimental in-vitro study on framycetin wound dressings. nih.gov
The effectiveness of framycetin against P. aeruginosa has also been noted in other laboratory evaluations, where a high percentage of clinical isolates were inhibited and killed by framycetin within a short time frame. healthgrades.com Given that both S. aureus and P. aeruginosa are prominent biofilm producers, the potent and rapid bactericidal activity of framycetin suggests a potential for disrupting the viability of these bacteria within a biofilm context. nih.govhealthgrades.com
Immunomodulatory Effects in Infectious Contexts
Beyond their direct antimicrobial actions, some antibiotics can modulate the host's immune response, which can be a significant aspect of their therapeutic effect. While specific research on the immunomodulatory properties of framycetin is limited, studies on the broader class of aminoglycoside antibiotics, to which framycetin belongs, and on the closely related compound neomycin, have revealed such effects. nih.govhealthgrades.comresearchgate.netnews-medical.net
Aminoglycosides have been described as bactericidal antibiotics that kill bacteria without releasing large amounts of proinflammatory components from the bacterial cell wall. researchgate.net This can be beneficial in preventing an excessive inflammatory response during bacterial lysis. Furthermore, some research has indicated that aminoglycosides may enhance the host's resistance to viral infections through mechanisms independent of their antibacterial activity. researchgate.net The method of administration of aminoglycosides like gentamicin (B1671437) and amikacin (B45834) has been shown to influence the immune response in animal models, with different routes leading to either immunosuppressive or immunostimulating effects. nih.gov
More specifically, studies on the intranasal application of this compound have demonstrated a capacity to induce the expression of interferon-stimulated genes (ISGs) in the nasal mucosa. nih.govnews-medical.net This innate immune response is a key defense mechanism against viral pathogens. Prophylactic or therapeutic administration of intranasal this compound was found to offer protection against upper respiratory infections in animal models of COVID-19 and influenza A virus. nih.govhealthgrades.comnews-medical.net This suggests a localized immunomodulatory effect that enhances antiviral immunity.
The key findings from the research on this compound's immunomodulatory effects are highlighted in the table below:
| Compound | Application Route | Observed Immunomodulatory Effect | Therapeutic Implication |
| This compound | Intranasal | Induction of interferon-stimulated genes (ISGs) in nasal mucosa | Protection against respiratory viral infections (e.g., SARS-CoV-2, Influenza A) |
Findings based on preclinical studies in animal models. nih.govhealthgrades.comnews-medical.net
While these findings are for this compound and the broader aminoglycoside class, they suggest a potential for framycetin to exert similar immunomodulatory effects, particularly when applied topically to mucosal surfaces. However, direct preclinical and translational studies are needed to specifically investigate and confirm such properties for framycetin.
Pharmacological Investigations and Toxicological Research of Framycetin
Systemic Absorption and Distribution in Preclinical Models
Data on the specific systemic absorption and distribution of framycetin (B1674049) in preclinical models are limited. However, insights can be drawn from studies on neomycin, a closely related aminoglycoside of which framycetin (as this compound B) is a major component. When administered orally in animal models, this compound is poorly absorbed from the gastrointestinal tract. drugbank.comnih.gov Systemic absorption can, however, increase if the gastrointestinal barrier is compromised by inflammation or ulceration. drugbank.com
Following systemic administration, the small fraction of absorbed this compound is distributed into tissues. drugbank.com Preclinical studies using various animal models are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of such compounds. biotechfarm.co.il These studies often involve rats, mice, and dogs to observe how a drug is taken up and distributed throughout the body. biotechfarm.co.il For aminoglycosides like this compound, accumulation has been noted in the renal cortex and the inner ear, which correlates with the characteristic toxicities observed in these organs. nih.gov The drug that is not absorbed is primarily excreted unchanged in the feces. drugbank.comnih.gov
Mechanisms of Nephrotoxicity
Aminoglycoside-induced nephrotoxicity is a significant concern that has been extensively studied in preclinical models. fip.org The toxicity primarily targets the proximal tubule cells of the kidneys. nih.gov Animal models, particularly in rats, are commonly used to investigate these mechanisms due to the similarity of their renal histology to humans. nih.gov
The process begins with the filtration of aminoglycosides through the glomerulus, after which they are taken up by the epithelial cells of the proximal tubules. nih.gov These drugs accumulate within the cells, primarily localizing in lysosomes. nih.gov This accumulation leads to a condition called phospholipidosis, where phospholipids build up within the lysosomes, causing them to become enlarged and dysfunctional. nih.gov This is followed by cellular injury characterized by mitochondrial damage, the generation of reactive oxygen species (ROS), and the initiation of apoptosis and necrosis. dntb.gov.ua The resulting damage to the tubular cells impairs the kidney's reabsorptive functions. nih.gov In preclinical studies, this damage is typically assessed by measuring biomarkers such as blood urea nitrogen (BUN) and serum creatinine, which increase as renal function declines. fip.orgfip.org Histopathological examination of the kidney tissue reveals changes like tubular necrosis and glomerular congestion. fip.org
| Stage of Nephrotoxicity | Cellular/Tissue Level Events | Common Preclinical Markers |
|---|---|---|
| Uptake and Accumulation | Aminoglycosides are taken up by proximal tubule cells and accumulate in lysosomes. | - |
| Lysosomal Dysfunction | Development of phospholipidosis and lysosomal enlargement. | Histological evidence of myeloid bodies. |
| Cellular Injury | Oxidative stress, mitochondrial damage, apoptosis, and necrosis of tubular cells. | Increased malondialdehyde (MDA), decreased superoxide dismutase (SOD) and glutathione (GSH). dntb.gov.ua |
| Functional Impairment | Reduced glomerular filtration rate and impaired tubular reabsorption. | Increased Blood Urea Nitrogen (BUN) and serum creatinine. fip.org |
Strategies for Toxicity Mitigation in Research Models
Given the well-documented ototoxicity and nephrotoxicity of aminoglycosides, a significant area of preclinical research focuses on developing strategies to mitigate this damage. These investigations often involve the co-administration of protective agents (otoprotectants or nephroprotectants) with the aminoglycoside in animal models.
Co-administration with Otoprotectants
The primary mechanism of aminoglycoside ototoxicity is believed to be the production of ROS, making antioxidants a major focus of mitigation research. nih.gov Various antioxidant compounds have been tested in animal models to determine their ability to prevent or reduce hearing loss.
N-acetylcysteine (NAC) is an antioxidant that has shown otoprotective effects in several preclinical studies. nih.govpharmaceutical-journal.comdrmuratsongu.com It is thought to work by scavenging free radicals and replenishing intracellular levels of glutathione, another important antioxidant. drmuratsongu.com Animal studies have demonstrated that co-administration of NAC can significantly reduce the extent of hair cell damage and hearing threshold shifts caused by aminoglycosides like amikacin (B45834) and gentamicin (B1671437). nih.govdrmuratsongu.com
Other antioxidants have also been investigated. In animal models, aspirin and vitamin E have been studied for their potential to reduce ototoxicity. nih.govuth.edu Methionine, another antioxidant, has also been shown to protect against cochlear damage in experimental animals. mdpi.com Research into these and other compounds aims to identify agents that can be safely co-administered to protect the inner ear without compromising the antibiotic efficacy of the aminoglycoside. mdpi.com
| Otoprotectant Agent | Proposed Mechanism | Preclinical Model Finding |
|---|---|---|
| N-acetylcysteine (NAC) | Antioxidant; ROS scavenger; replenishes glutathione. drmuratsongu.com | Significantly ameliorates gentamicin- and amikacin-induced ototoxicity in rats and mice. nih.govdrmuratsongu.comnih.gov |
| Aspirin | Antioxidant; free radical scavenger. nih.gov | Shown to be effective in reducing ototoxicity in pooled analysis of studies. nih.gov |
| Vitamin E | Antioxidant. nih.gov | One study did not find a significant reduction in ototoxicity compared to placebo. nih.gov |
| Methionine | Antioxidant; ROS scavenger; precursor to glutathione. mdpi.com | Demonstrated otoprotective effects against various ototoxins, including aminoglycosides, in animal models. mdpi.com |
Novel Drug Delivery Systems to Limit Systemic Exposure
To enhance the therapeutic efficacy and minimize the potential for systemic toxicity associated with framycetin, research has focused on the development of novel drug delivery systems. These systems are designed to provide localized and sustained release of the antibiotic at the site of application, thereby reducing the frequency of administration and limiting its systemic absorption. The primary strategies investigated include the use of hydrogels, with emerging interest in other carriers like nanoparticles and liposomes, drawing parallels from research on other aminoglycoside antibiotics.
Hydrogel-based dressings represent a significant advancement in the topical delivery of framycetin. These three-dimensional polymeric networks can absorb large amounts of water or biological fluids, creating a moist environment conducive to wound healing while providing a sustained release of the encapsulated drug. nih.govnih.gov
A study on framycetin sulphate-loaded hydrogel dressings demonstrated their potential as an effective delivery system for enhanced wound healing. nih.govresearchgate.net These hydrogels were prepared using a freeze-thawing method with varying ratios of polymers such as polyvinyl alcohol (PVA), sodium alginate (SA), and polyvinyl pyrrolidone (PVP). nih.govnih.gov The in-vitro drug release studies of these hydrogel formulations indicated a sustained release pattern, with approximately 50% of the drug released within the first 2 hours, and up to 88% release over 4 hours for certain formulations. nih.gov This controlled release is crucial for maintaining therapeutic concentrations at the wound site while minimizing systemic uptake.
The in-vivo efficacy of these framycetin-loaded hydrogels was evaluated in a rat model of wound healing. The hydrogel dressing demonstrated superior healing capabilities compared to both a conventional commercial product (Sofra Tulle gauze) and the free drug. nih.govnih.govplos.org Wounds treated with the framycetin hydrogel were almost completely healed (97%) by the fifth day, compared to 86% healing with the commercial product and 76% with the free drug. nih.govnih.govplos.org This enhanced efficacy is attributed to the sustained release of framycetin and the maintenance of a moist wound environment by the hydrogel.
Table 1: In-Vitro Framycetin Sulphate Release from Selected Hydrogel Formulations
| Time (hours) | Formulation FH5 Cumulative Release (%) | Formulation FH9 Cumulative Release (%) | Formulation FH11 Cumulative Release (%) | Formulation FH12 Cumulative Release (%) |
|---|
Data sourced from a study on framycetin sulphate loaded hydrogel dressings. nih.gov
While research on other novel carriers for framycetin is limited, studies on other aminoglycosides, such as gentamicin and amikacin, in systems like liposomes and nanoparticles provide valuable insights into potential strategies for limiting systemic exposure.
Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For aminoglycosides, liposome encapsulation offers a promising approach to increase the therapeutic index by concentrating the drug at the site of infection and reducing systemic toxicity. oup.com When applied locally, liposomes can act as a depot, slowly releasing the encapsulated aminoglycoside and maintaining therapeutic concentrations for an extended period. oup.com This approach has been explored for the treatment of localized infections in the eye and in wounds. oup.com
Nanoparticles: Polymeric nanoparticles have also been investigated as carriers for aminoglycosides to achieve sustained release and reduce systemic side effects. nih.govacs.org For instance, gentamicin encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles modified with chitosan (B1678972) demonstrated a sustained release profile and an increased residence time. acs.org Such nanoparticle-based systems could potentially be adapted for framycetin to provide targeted topical delivery and minimize systemic absorption.
Advanced Formulation and Drug Delivery System Research for Framycetin
Development of Hydrogel-Based Systems for Sustained Release
Hydrogels, which are three-dimensional networks of hydrophilic polymers, have been extensively investigated as effective drug delivery systems for Framycetin (B1674049). plos.orgresearchgate.net Their ability to absorb significant amounts of water or biological fluids makes them particularly suitable for applications like wound healing, where maintaining a moist environment is crucial. plos.orgnih.govplos.org Research has aimed to create hydrogel dressings loaded with Framycetin to offer sustained drug release, thereby reducing the frequency of application. plos.orgnih.govnih.gov
Polymer Selection and Cross-linking Methodologies
The choice of polymers and the cross-linking method are critical in designing hydrogels with desired properties. In recent research on Framycetin hydrogels, a combination of different polymers has been utilized, including polyvinyl alcohol (PVA), sodium alginate (SA), and polyvinyl pyrrolidone (PVP), in varying ratios. plos.orgnih.govnih.gov PVA with a higher molecular weight (e.g., 85,000–124,000) has been shown to form more stable hydrogels compared to lower molecular weight PVA, as it remains stable at higher temperatures and cross-links more effectively with sodium alginate. nih.govplos.org
A key aspect of the formulation is the use of physical cross-linking methods, such as the freeze-thawing technique. plos.orgnih.gov This method involves subjecting the polymer solution to consecutive freeze-thaw cycles to create physical entanglements and crystallites that act as cross-links. nih.govplos.org The significant advantage of this approach is that it avoids the use of chemical cross-linking agents, which can be toxic and may cause undesirable reactions with the encapsulated drug. nih.govresearchgate.net This results in a biocompatible hydrogel network suitable for biomedical applications. nih.govresearchgate.net
In Vitro Release Kinetics and Swelling Behavior Studies
The performance of a hydrogel drug delivery system is heavily dependent on its swelling behavior and drug release kinetics. plos.orgresearchgate.net The release of water-soluble drugs like Framycetin from a dehydrated hydrogel matrix typically follows a swelling-controlled diffusion mechanism. researchgate.net As the hydrogel absorbs water, the polymer network swells, and the dissolved drug diffuses out into the surrounding medium. researchgate.net
Studies on Framycetin-loaded hydrogels composed of PVA, PVP, and sodium alginate have investigated these properties at a physiological pH of 7.4. plos.orgnih.govnih.gov The equilibrium swelling ratio, a measure of the hydrogel's water absorption capacity, has been shown to be influenced by the polymer composition. plos.orgnih.gov Formulations with a higher proportion of sodium alginate exhibited greater swelling capacity. nih.gov For instance, prepared hydrogel formulations have demonstrated an equilibrium swelling ratio of up to 197.5%. plos.orgresearchgate.netnih.gov
In vitro drug release studies have demonstrated the sustained release profile of these hydrogels. In one study, approximately 50% of the entrapped Framycetin was released within the first two hours, followed by a more gradual release, with some formulations releasing up to 88% of the drug over four hours. plos.orgnih.gov This pattern indicates that the hydrogel system can provide a prolonged therapeutic effect. plos.orgnih.gov
Table 1: Swelling Ratio Data for Selected Framycetin-Loaded Hydrogel Formulations
| Formulation Code | Polymer Ratio (PVA/PVP/SA) | Equilibrium Swelling Ratio (%) |
|---|---|---|
| FH5 | 1/0.1/0.8 | 197.5 |
| FH9 | 1/0.6/0.3 | Lower than FH5 |
| FH11 | 1/0.8/0.1 | Lower than FH9 |
| FH12 | 0.9/0.9/0.1 | Lower than FH11 |
Note: This table is based on findings indicating that a higher ratio of sodium alginate (as in FH5) leads to a higher equilibrium swelling ratio. nih.gov
Table 2: In Vitro Drug Release Kinetics of Framycetin Hydrogels| Time (hours) | Cumulative Drug Release (%) - Formulation FH5 |
|---|---|
| 2 | ~50 |
| 4 | ~88 |
Note: Data reflects the maximum release observed in studies, highlighting a sustained release profile. plos.orgnih.gov
In Vivo Efficacy and Retention Studies of Framycetin-Loaded Hydrogels
The ultimate test of a drug delivery system is its performance in vivo. Animal studies on rats with induced wounds have been conducted to evaluate the therapeutic efficacy of Framycetin-loaded hydrogel dressings. plos.orgresearchgate.netnih.gov These studies have shown that the hydrogel formulation is significantly more effective at promoting wound healing compared to both a commercially available product (Sofra Tulle gauze) and the application of free Framycetin sulphate. plos.orgnih.govnih.gov
In one key study, wounds treated with the Framycetin-loaded hydrogel were almost completely healed (97%) by the fifth day. plos.orgresearchgate.netnih.gov In comparison, the commercial product achieved 86% healing, and the free drug resulted in 76% healing in the same timeframe. plos.orgresearchgate.netnih.gov This enhanced efficacy is attributed to the hydrogel's ability to provide a moist environment conducive to healing and to deliver the antibiotic in a sustained manner. plos.orgnih.gov
Table 3: Comparative In Vivo Wound Healing Efficacy
| Treatment Group | Wound Healing Percentage (Day 5) |
|---|---|
| Framycetin-Loaded Hydrogel | 97% |
| Commercial Product (Sofra Tulle) | 86% |
| Free Framycetin Sulphate | 76% |
Source: Data from in vivo studies on rats. plos.orgresearchgate.netnih.gov
Quantifying the retention of the hydrogel at the target site is crucial for understanding the relationship between the delivery system and its therapeutic outcome. nih.govtue.nl While specific retention studies for Framycetin hydrogels are not widely published, research in the broader field of injectable hydrogels for cardiac applications has shown cardiac retention values ranging from 2% to 16% after a certain period post-injection, highlighting the importance of this metric. nih.govtue.nl Such quantification is vital for optimizing the formulation to ensure a sufficient amount of the drug-encapsulating hydrogel remains at the site of action to be effective. nih.gov
Microsponge and Microballoon Technology for Enhanced Delivery
Microsponge technology represents another advanced approach for the topical delivery of Framycetin. researchgate.netijaresm.com Microsponges are porous, polymeric microspheres, typically 5 to 300 micrometers in diameter, that can entrap active ingredients and release them in a controlled manner. researchgate.netijaresm.comnih.gov This technology is versatile and can be incorporated into various topical forms like gels, creams, and powders. researchgate.netnih.gov The key advantages include enhanced stability, reduced side effects, and modified drug release. nih.govderpharmachemica.com
For Framycetin, microsponges have been developed using a water-in-oil-in-water (w/o/w) emulsion solvent diffusion method. researchgate.netijaresm.com In this process, a polymer such as Eudragit RS100 is dissolved in an organic solvent, and an aqueous solution of the drug is emulsified within it to form the primary emulsion. researchgate.net This is then added to an external aqueous phase to create the double emulsion, leading to the formation of porous microsponges. researchgate.netgalaxypub.co
A study on Framycetin sulphate-loaded microsponges reported an optimal particle size of around 177 µm and a high production yield of 93.67%. researchgate.net When these microsponges were incorporated into a topical gel, the resulting formulation showed very slow drug release in vitro, with only about 15.90% released after several hours. researchgate.net This negligible release indicates that the system is effective at retaining the drug on the skin's surface, which is desirable for treating localized skin infections without significant systemic absorption. researchgate.net
Microballoon technology, a similar platform, involves the creation of hollow microspheres that can float on gastric fluid, potentially prolonging the residence time of orally administered drugs. While specific research on Framycetin microballoons is limited, floating microballoons have been developed for other drugs, such as ketorolac (B1673617) trometamol, using polymers like ethyl cellulose (B213188) and HPMC K4M. researchgate.net This technology could be explored for Framycetin for specific gastrointestinal applications.
Ocular In Situ Gelling Systems for Improved Ophthalmic Retention
Delivering drugs to the eye presents unique challenges due to the protective mechanisms of the eye, such as blinking and tear turnover, which can lead to rapid elimination of conventional eye drops. researchgate.netnih.gov Ocular in situ gelling systems are an innovative solution designed to overcome these barriers. nih.govnih.gov These systems are administered as a liquid and undergo a phase transition to a gel in the eye's cul-de-sac, triggered by stimuli like changes in pH, temperature, or ion concentration. researchgate.netnih.govresearchgate.net This transformation increases the formulation's viscosity, prolonging its contact time with the cornea, which enhances drug bioavailability and provides sustained release. researchgate.netnih.gov
Research has been conducted to formulate and optimize an in situ gel of Framycetin sulfate (B86663) for treating ocular infections. researchgate.netijpsm.com These formulations have utilized pH-sensitive polymers like Carbopol 940 as the gelling agent. researchgate.netijpsm.com The formulation is a liquid at a lower pH but forms a gel when it comes into contact with the tear fluid, which has a higher pH of approximately 7.4. nih.gov Studies have shown that these Framycetin in situ gels exhibit good gelling capacity and can sustain drug release over a period of up to 10 hours. researchgate.net The developed formulations were also found to be non-irritating, making them a viable and patient-compliant alternative to conventional eye drops for treating bacterial eye infections. researchgate.net
Combination with Biopolymers (e.g., Chitosan) for Synergistic Effects
Combining Framycetin with natural biopolymers like chitosan (B1678972) is an area of research focused on achieving synergistic effects, particularly in wound healing. Chitosan, a polysaccharide derived from chitin, is known for its biocompatibility, biodegradability, and inherent antimicrobial properties. nih.govf1000research.com It can also promote cell proliferation and differentiation, making it an excellent candidate for wound management applications. f1000research.com
A comparative study evaluated the wound healing effects of a chitosan gel against a soframycin (Framycetin)-treated group in experimental rats. nih.gov The results indicated that a glycerated chitosan gel with a high degree of deacetylation led to faster wound healing and a significantly higher percentage of wound contraction compared to the Framycetin treatment. nih.gov On the sixth day of treatment, wounds treated with the chitosan gel showed 85% healing, with re-epithelialization reaching 94%, compared to 87% in the soframycin group. nih.gov
While this particular study highlights chitosan's superior independent performance, the potential for synergistic effects when combined directly with Framycetin in a single formulation is a promising area for future research. The combination of chitosan with other active agents, such as antibiotics and antifungal drugs, has been shown to produce synergistic antimicrobial activity. mdpi.com Encapsulating drugs within chitosan nanoparticles has also demonstrated a synergistic effect on inducing apoptosis in cancer cells. nih.gov Therefore, formulating Framycetin with chitosan could potentially lead to a more potent antimicrobial and wound-healing product.
Stimuli-Responsive Drug Delivery Systems (e.g., Temperature, pH)
Advanced drug delivery systems for framycetin are being explored to enhance therapeutic efficacy, particularly through the use of "smart" materials that respond to specific environmental triggers. nih.govrsc.org These stimuli-responsive systems are designed to release the encapsulated drug in a controlled manner when they encounter specific physiological or external signals, such as changes in pH or temperature. nih.govmdpi.com This approach offers the potential for site-specific delivery and on-demand release, which can improve the effectiveness of the antibiotic. nih.govpolimi.it
The core of these systems lies in polymers that undergo conformational or phase changes in response to a stimulus. nih.gov For instance, temperature-sensitive polymers may transition from a soluble to an insoluble state, while pH-sensitive polymers can ionize and swell or de-swell as the acidity of the environment changes. nih.govnih.gov This dynamic behavior can be harnessed to modulate the release of an incorporated drug like framycetin.
pH-Responsive Systems
The pH of the local environment is a critical physiological parameter that can vary significantly, for example, in different parts of the gastrointestinal tract or in specific microenvironments like a wound bed. nih.gov pH-sensitive hydrogels are particularly relevant for framycetin delivery, as they can be designed to swell and release the drug in response to the specific pH of a target site. nih.govphyschemres.org
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb large amounts of water or biological fluids. nih.gov Their ability to provide a moist environment, absorb wound exudates, and offer controlled drug release makes them an excellent platform for wound dressings. nih.govnih.gov
Research has been conducted on hydrogel dressings loaded with framycetin sulphate, utilizing a combination of polymers to achieve desired pH sensitivity and release characteristics. nih.govnih.gov In one such study, hydrogels were prepared using polyvinyl alcohol (PVA), polyvinyl pyrrolidone (PVP), and sodium alginate (SA) through a freeze-thawing method. nih.gov The swelling behavior and drug release were investigated at a physiological pH of 7.4. nih.gov
The swelling of these hydrogels is a crucial factor for drug release. The equilibrium swelling ratio is determined by the hydrogel's ability to absorb a fluid, which is influenced by the polymer composition and the pH of the surrounding medium. nih.gov At pH 7.4, the prepared framycetin sulphate hydrogels demonstrated significant swelling, which facilitates the diffusion and release of the entrapped drug. nih.gov
The in-vitro drug release from these hydrogels showed a sustained pattern. Typically, an initial burst release is observed, followed by a more prolonged and steady release. nih.gov For instance, studies have shown that around 50% of the framycetin can be released within the first two hours, with up to 88% being released over four hours in optimized formulations. nih.gov This release profile is beneficial for providing both immediate and sustained antimicrobial action at the wound site.
Interactive Table: Research Findings on pH-Responsive Framycetin Hydrogels
| Formulation Code | Polymer Composition (Drug/PVA/PVP/SA Ratio) | pH of Study | Key Finding | Reference |
|---|---|---|---|---|
| FH5 | 0.1 / 1 / 0.1 / 0.8 | 7.4 | Showed maximum drug release of up to 88% in 4 hours. | nih.gov |
| FH9 | Not Specified | 7.4 | Demonstrated drug release of up to 80% after 4 hours. | nih.gov |
| FH11 | Not Specified | 7.4 | Achieved drug release of up to 80% after 4 hours. | nih.gov |
| FH12 | Not Specified | 7.4 | Resulted in drug release of up to 80% after 4 hours. | nih.gov |
| General Finding | Varying Ratios | 7.4 | Equilibrium swelling ratio of 197.5% was achieved. | nih.gov |
Temperature-Responsive Systems
Temperature-responsive, or thermo-responsive, polymers are another class of smart materials that change their physical properties in response to temperature variations. nih.gov These polymers often exhibit a Lower Critical Solution Temperature (LCST). mdpi.com Below the LCST, the polymer is soluble in water (in a coil state), but above the LCST, it becomes insoluble and collapses (a globule state), which can trigger the release of an entrapped drug. polimi.itnih.gov This transition is reversible and can be finely tuned by altering the polymer's chemical structure. nih.gov
While specific research on temperature-responsive systems exclusively for framycetin is not extensively documented, the principles have been widely applied to other antibiotics and drugs, suggesting a viable platform for framycetin delivery. mdpi.com For example, thermo-responsive systems have been developed for on-demand topical delivery of the antibiotic neomycin, a compound structurally related to framycetin. mdpi.com In such systems, a mild increase in temperature (e.g., to 40-45°C) can trigger a rapid release of the drug from a carrier like a paraffin (B1166041) film or hydrogel. nih.govmdpi.com
Polymers such as poly(N-isopropylacrylamide) (PNIPAAm) and its copolymers are among the most studied thermo-responsive polymers, with an LCST close to human body temperature. polimi.itmdpi.com By incorporating such polymers into a formulation, it is possible to create an injectable solution that is liquid at room temperature but forms a gel at body temperature (37°C), trapping the drug for sustained release. mdpi.com An external heat source could then be applied to trigger a burst release if required. nih.gov
The potential application for framycetin could involve a thermo-responsive hydrogel for wound care. Such a dressing would be easy to apply as a liquid and would conform to the wound shape, turning into a gel upon contact with the skin. The sustained release of framycetin would protect against infection, and the release rate could potentially be modulated by changes in body temperature associated with inflammation or by the application of an external warming device.
Interactive Table: Examples of Thermo-Responsive Polymers for Potential Drug Delivery
| Polymer | Abbreviation | Typical LCST Range (°C) | Release Mechanism Principle | Reference |
|---|---|---|---|---|
| Poly(N-isopropylacrylamide) | PNIPAAm | ~32 | Undergoes a coil-to-globule phase transition above its LCST, leading to matrix collapse and drug expulsion. | polimi.it |
| Poly(N,N-diethylacrylamide) | PDEAAm | 25 - 32 | Similar to PNIPAAm, exhibits a sharp phase transition that can be tuned for rapid drug release. | mdpi.com |
| Poly(N-vinylcaprolactam) | PVCL | 25 - 35 | Shows a coil-to-globule transition; its LCST is in a physiologically relevant range. | mdpi.com |
| Poly(ethylene glycol) / Poly(ethylene oxide) | PEG / PEO | ~85 (can be modified) | Often used in copolymers (e.g., with PLGA) to create thermo-responsive hydrogels that gelify at body temperature. | mdpi.com |
Framycetin in Combination Antimicrobial Therapy Research
Synergistic and Antagonistic Interactions with Other Antibiotics
The combination of framycetin (B1674049) with other antibiotics is a key area of research, focusing on leveraging potential synergistic effects to enhance bactericidal activity and overcome resistance.
Combination with Beta-Lactam Antibiotics
The interaction between framycetin and beta-lactam antibiotics, such as penicillins, has been a subject of study to determine its potential for enhanced antimicrobial action. Research suggests that framycetin may exhibit synergistic effects by increasing the penetration of certain beta-lactam antibiotics into bacterial cells . This enhanced entry can lead to more effective targeting of the bacterial cell wall by the beta-lactam, while framycetin inhibits protein synthesis, creating a multi-pronged attack.
A notable application of this combination is in veterinary medicine for dry cow therapy to control mastitis. A study established interpretive criteria for susceptibility testing of a combination of penicillin and framycetin against key mastitis pathogens. The research determined the minimum inhibitory concentration (MIC) values for the combination, providing a basis for its clinical use against specific bacteria.
| Pathogen | Susceptible | Intermediate | Resistant |
|---|---|---|---|
| Escherichia coli | ≤8/4 | 16/8 | ≥32/16 |
| Staphylococcus spp. | ≤2/1 | 4/2-8/4 | >16/8 |
| Streptococcus uberis | <0.25/0.12 | 0.5/0.25-2/1 | >4/2 |
| Streptococcus dysgalactiae | <0.25/0.12 | 0.5/0.25-2/1 | >4/2 |
Conversely, some pharmacokinetic data indicates that certain penicillins, such as amoxicillin, ampicillin, and carbenicillin, can decrease the serum concentration of framycetin, which could suggest an antagonistic interaction in a systemic context drugbank.com.
Strategies for Overcoming Resistance through Combination
A primary strategy for combating antibiotic resistance is the use of combination therapy. Combining framycetin with other antibiotics can result in improved treatment outcomes, particularly in mixed bacterial infections or against bacteria that have developed resistance to a single agent . This approach is based on the principle that it is more difficult for bacteria to develop resistance to two drugs with different mechanisms of action simultaneously. The study on the penicillin-framycetin combination for bovine mastitis included testing against bacterial isolates that were preselected for resistance to β-lactams or aminoglycosides, underscoring the utility of this combination in addressing resistant strains nih.gov.
Combined Therapeutic Approaches with Non-Antibiotic Agents
The therapeutic application of framycetin extends beyond antibiotic combinations. Its integration with non-antibiotic agents like glucocorticoids and placental extracts, as well as physical therapies, aims to simultaneously manage infection, inflammation, and the wound healing process.
Framycetin with Glucocorticoids in Inflammatory Conditions
In conditions where bacterial infection and inflammation coexist, such as in certain dermatoses or otitis externa, combining framycetin with a glucocorticoid is a common therapeutic approach apollopharmacy.inearpros.compatientslikeme.combpac.org.nz. The rationale for this combination is that the glucocorticoid, such as dexamethasone or hydrocortisone, reduces inflammation, redness, and itching, while framycetin eliminates the causative bacteria apollopharmacy.inearpros.com.
Combination with Placental Extract Gels for Wound Healing
Research has explored novel combinations to accelerate the healing of chronic wounds and non-healing ulcers. A comparative study evaluated the synergistic effect of a topical combination of framycetin, mupirocin, and placental extract gel, supplemented with infrared radiation. The study found this multi-agent topical therapy to be significantly more effective in reducing ulcer size compared to a control group. The placental extract is included for its potential wound healing properties.
The results demonstrated a statistically significant difference in the reduction of ulcer size between the group receiving the framycetin-containing combination and the control group at both four and eight weeks.
| Time Point | Group M (Mupirocin + IR) | Group MFP (Mupirocin + Framycetin + Placental Extract + IR) |
|---|---|---|
| 4th Week | 31.33% | 49.77% |
| 8th Week | 60.17% | 89.8% |
The study concluded that the combination of mupirocin, framycetin with placental extract gel, and infrared radiation is a highly effective modality for the rapid treatment of chronic wounds and non-healing ulcers nih.gov.
Integration with Physical Therapies (e.g., Infrared Radiation)
Physical therapies can be integrated with topical framycetin treatment to enhance therapeutic outcomes, particularly in wound management. The aforementioned study on non-healing ulcers utilized infrared radiation in conjunction with the topical application of framycetin, mupirocin, and placental extract gel nih.govnih.gov. Infrared radiation is thought to promote healing by improving blood circulation and reducing inflammation. The study's design, which applied this physical therapy to the treatment group, highlights a new approach that combines pharmacological and physical modalities. The results indicated that this combined approach had a significant impact on resistant non-healing ulcers, leading to faster recovery times nih.gov.
Analytical Methodologies and Quality Control in Framycetin Research
Spectrophotometric Methods for Quantitative Determination
Spectrophotometry offers a relatively simple and accessible approach for the quantitative determination of framycetin (B1674049) sulfate (B86663). While framycetin itself does not possess a strong UV chromophore for direct measurement, indirect spectrophotometric methods have been developed. One such approach involves oxidation reactions followed by the determination of the excess or consumed reagent using a chromogenic agent. For instance, a method describes the determination of framycetin by oxidation with sodium metaperiodate, followed by masking the excess periodate (B1199274) and reacting the formed iodate (B108269) with metol (B52040) and sulphanilamide. The resulting charge-transfer complex can be measured spectrophotometrically at 520 nm. nih.govijcepr.in Another reported spectrophotometric method for framycetin sulfate in a nasal spray formulation involved measurement at a wavelength of 252 nm, with additional maxima observed at 401 nm and 564 nm in specific conditions. medicopublication.com UV spectrophotometry has also been used to analyze framycetin sulfate in hydrogel formulations, with analysis typically performed at wavelengths around 255 nm or 258 nm, often after preparing various dilutions in appropriate solvents like phosphate (B84403) buffer or distilled water. plos.orgijpsm.comnih.gov
High-Performance Liquid Chromatography (HPLC) Techniques
HPLC is a widely used and versatile technique for the analysis of framycetin, offering better separation capabilities compared to spectrophotometry, especially for complex samples or those containing impurities. However, the lack of a strong UV chromophore in framycetin presents a challenge for standard UV detection in HPLC. waters.comresearchgate.netnih.gov This often necessitates the use of alternative detection methods or derivatization strategies.
HPLC methods for framycetin and related aminoglycosides often employ techniques such as evaporative light scattering detection (ELSD) or pulsed amperometric detection (PAD). waters.comresearchgate.netnih.govclinichrom.comcolab.wspillbuys.com These detectors are suitable for compounds that lack strong UV absorbance. The European Pharmacopoeia (EP) describes the analysis of neomycin and framycetin using LC-PAD. clinichrom.com Reversed-phase HPLC is commonly used, with columns such as C18 being effective for separation. waters.comresearchgate.netnih.gov Mobile phases often involve aqueous solutions containing modifiers like trifluoroacetic acid (TFA) or phosphoric acid. waters.comresearchgate.netnih.govekb.eg
Derivatization Strategies for HPLC Analysis
Validation Protocols for Analytical Methods (Specificity, Linearity, Precision, Accuracy)
The validation of analytical methods for framycetin is essential to ensure their reliability, accuracy, and suitability for their intended purpose, typically following guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). waters.comresearchgate.netnih.govsphinxsai.com Key validation parameters include:
Specificity: Demonstrating that the method can accurately measure framycetin in the presence of other components in the sample matrix, such as impurities, degradation products, or excipients. medicopublication.comzldm.rusphinxsai.commedicopublication.com Forced degradation studies are often conducted to assess the method's ability to separate framycetin from its degradation products. sphinxsai.comsphinxsai.com
Linearity: Establishing a proportional relationship between the analyte concentration and the detector response over a defined range. This is typically determined by analyzing a series of solutions with known concentrations and plotting a calibration curve. A correlation coefficient of not less than 0.99 is often considered acceptable. medicopublication.comresearchgate.netzldm.rumedicopublication.com
Precision: Assessing the reproducibility of the method under normal operating conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision or reproducibility). Precision is usually expressed as relative standard deviation (RSD) or variation coefficient, with values typically expected to be low (e.g., not more than 1.5% or 2.0%). medicopublication.comresearchgate.netzldm.rumedicopublication.com
Accuracy: Determining the closeness of the measured values to the true concentration of the analyte. This is often evaluated by analyzing samples with known amounts of framycetin (e.g., by spiking placebo samples) and calculating the percentage recovery. Acceptable recovery rates typically fall within a specific range (e.g., 97.5% to 102.5% or wider depending on the method and matrix). medicopublication.comresearchgate.netzldm.rumedicopublication.com
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is a powerful tool for the characterization and identification of framycetin and its related substances. waters.comresearchgate.netnih.govnih.govnih.gov Coupled with chromatographic techniques like HPLC (LC-MS), MS can provide detailed structural information and confirm the identity of peaks observed in chromatograms. waters.comresearchgate.netnih.govnih.govnih.gov Electrospray ionization (ESI) is a common ionization technique used for polar molecules like aminoglycosides in LC-MS. nih.gov MS-MS experiments can provide fragmentation patterns that are characteristic of framycetin, aiding in its unambiguous identification and the characterization of impurities or degradation products. pillbuys.comnih.gov MS detection can also be used to confirm the elution order of compounds separated by HPLC. pillbuys.com
In Vitro and In Vivo Drug Release Assessment Techniques
Assessing the release of framycetin from pharmaceutical formulations is crucial for understanding its bioavailability and performance. In vitro drug release studies are commonly performed using dissolution testing apparatus, simulating physiological conditions. plos.orgnih.govnih.gov For topical formulations like hydrogels or gels, the release pattern of framycetin sulfate can be determined by monitoring the concentration of the drug released into a suitable dissolution medium (e.g., phosphate buffer at pH 7.4) over time. plos.orgnih.govnih.govresearchgate.net Analytical techniques such as UV-Vis spectroscopy or HPLC are then used to quantify the amount of framycetin released at different time points. plos.orgnih.gov These studies provide valuable data on the rate and extent of drug release, which is essential for formulation development and quality control. In vivo drug release assessment, while not as commonly detailed in the search results for analytical techniques themselves, would typically involve measuring drug concentrations in biological fluids or tissues over time following administration of the formulation, often utilizing highly sensitive methods like LC-MS/MS due to the low concentrations involved.
Biosynthetic Pathways and Structural Modifications of Framycetin
Production by Streptomyces Species (e.g., S. fradiae)
Framycetin (B1674049) (neomycin B) is primarily produced by the bacterium Streptomyces fradiae. wikipedia.orgnih.govmedkoo.com This process involves the fermentation of the organism under specific nutrient and aerobic conditions. wikipedia.org The Streptomyces fradiae strain NBRC 12773 is noted as a source from which this compound, including framycetin, was first isolated. wikipedia.org
The biosynthesis of this compound B in S. fradiae is regulated by a cluster of neo genes. mdpi.com This gene cluster contains operons responsible for the biosynthesis itself and regulatory genes. mdpi.com Studies have investigated the effect of various factors, such as inorganic salts, on this compound B biosynthesis in S. fradiae. For instance, ammonium (B1175870) sulfate (B86663) at a concentration of 60 mM has been shown to promote both cell growth and this compound B biosynthesis in S. fradiae SF-2. mdpi.com Transcriptomic analysis revealed that ammonium sulfate enhances the expression of neo genes involved in the this compound B pathway while inhibiting pathways like glycolysis (EMP) and the TCA cycle. mdpi.com Overexpression of specific genes within the neo cluster, such as neoE, neoS, neoC, neoD, neoF, neoM, and neoN, has been shown to significantly promote this compound B accumulation. mdpi.com Overexpression of neoE combined with the addition of ammonium sulfate resulted in a notable increase in this compound B potency. mdpi.com
Genetic engineering approaches have also been employed to optimize this compound production. Overexpression of regulatory genes like afsA-g and neoR has been reported to increase this compound B yield. mdpi.comresearchgate.net Reconstitution and overexpression of a mini-gene-cluster containing neoN, metK, neoGH, and aphA in S. fradiae has demonstrated a reduction in this compound C accumulation and a simultaneous increase in this compound B. acs.org
Relationship to this compound B and this compound C
This compound, as produced by Streptomyces fradiae, is not a single compound but a mixture of related aminoglycosides. wikipedia.orgnih.gov The primary components are this compound B (framycetin) and its epimer, this compound C. wikipedia.orgnih.gov this compound B is typically the most abundant and most active component in the mixture, while this compound C accounts for a smaller percentage (around 5-15%) of the total this compound. wikipedia.org this compound A (neamine) is also present, but it is considered an inactive degradation product of the B and C isomers and is a precursor substance in the synthesis pathway. wikipedia.orgnih.govgoogle.com
This compound B and this compound C are stereoisomers, differing in the configuration at a single stereocenter, specifically at the 5''' position of the amino sugar moiety. wikipedia.orggoogle.com this compound B has an L-neosamine B moiety, while this compound C has a D-niosamine (neosamine C) moiety. wikipedia.org This structural difference, a single epimeric center, makes their separation challenging due to similar structures and hydrophilicity. google.com
The biosynthesis pathways of this compound B and C are closely linked. This compound C can undergo enzymatic synthesis from ribostamycin. wikipedia.orgebi.ac.uk The conversion of this compound C to this compound B, the final step in this compound B biosynthesis, is catalyzed by the enzyme NeoN, a radical S-adenosyl-L-methionine (SAM)-dependent epimerase. google.comresearchgate.netuniprot.org This enzyme facilitates the epimerization at the C-5''' position, converting the R-type amino group in this compound C to the L-type in this compound B. google.comresearchgate.net NeoN requires SAM as a cofactor and involves a radical reaction mechanism. researchgate.netuniprot.org
The structural relationship between this compound A, B, and C is illustrated below:
| Compound | Components | Relationship |
| This compound A | D-neosamine, 2-deoxystreptamine (B1221613) (2-DOS) | Precursor, inactive degradation product |
| This compound B | Neamine (B104775), D-ribose, L-neosamine B | Main active component, also known as Framycetin |
| This compound C | Neamine, D-ribose, D-neosamine C | Epimer of this compound B, less active, regarded as impurity |
Synthesis and Evaluation of Framycetin Derivatives
Chemical modifications of aminoglycosides like framycetin have been explored to improve their antibacterial activity, overcome resistance mechanisms, and potentially reduce toxicity.
Structure-Activity Relationship Studies of Amphiphilic Aminoglycosides
Amphiphilic aminoglycosides (AAGs) represent a class of derivatives created by conjugating lipophilic groups to the polar aminoglycoside core. nih.govmdpi.com These modifications can alter their mechanism of action, shifting from primarily targeting ribosomal RNA to interacting with bacterial membranes. mdpi.comfrontiersin.org This membrane targeting can be effective against bacteria resistant to traditional aminoglycosides that act solely on protein synthesis. mdpi.comfrontiersin.org
Structure-activity relationship (SAR) studies on amphiphilic neamine derivatives have investigated the impact of attaching lipophilic groups at different positions on the neamine core. For instance, modifying the 5-hydroxyl group of neamine with amino acids like arginine or lysine (B10760008) has shown enhanced binding affinity to the A site of 16S RNA. nih.gov
Studies on amphiphilic neamine derivatives with phenyl, naphthyl, pyridyl, or quinolyl rings attached to hydroxyl functions have demonstrated activity against both sensitive and resistant Staphylococcus aureus strains. nih.gov Specifically, derivatives with 2-naphthylmethylene groups at the 3',4'- , 3',6- , and 3',4',6- positions showed antibacterial activity. nih.gov The 3',4',6-tri-2-naphthylmethylene neamine derivative exhibited activity against Gram-negative bacteria, including those with resistance mechanisms like aminoglycoside-modifying enzymes, efflux pumps, or rRNA methylases. nih.gov Interestingly, this derivative showed weak binding to bacterial 16S rRNA, suggesting a mechanism of action different from protein synthesis inhibition, possibly involving membrane destabilization. nih.gov
Further SAR studies on amphiphilic neamine and paromamine (B1213074) derivatives highlighted the importance of the 6'-amine function of the neamine core for antibacterial effects. nih.gov These studies aim to determine the optimal number and lipophilicity of attached substituents for selective targeting of bacterial membranes over eukaryotic membranes. nih.gov
Research on amphiphilic neomycins with linear alkyl chains attached has indicated that increasing hydrophobicity generally enhances antibacterial activity. frontiersin.org For example, a derivative with a C16 (hexadecyl) chain at the 5''-amino position showed potent activity against MRSA and VRE, strains often resistant to traditional aminoglycosides. frontiersin.org However, extending the chain further to C18 slightly decreased activity. frontiersin.org
Modifications for Enhanced Antibacterial Activity and Reduced Toxicity
Modifications to the framycetin structure and its related neamine core are explored to improve efficacy and safety profiles. The development of AAGs is a prime example of modifying aminoglycosides to overcome resistance and potentially reduce toxicity by altering the primary target. mdpi.comfrontiersin.org By targeting bacterial membranes, AAGs can bypass common resistance mechanisms that modify or inactivate aminoglycosides or alter the ribosomal binding site. mdpi.comfrontiersin.org
While the primary focus of the provided information is on enhanced antibacterial activity through amphiphilic modifications and understanding biosynthesis for increased production, the goal of reduced toxicity is often an implicit or explicit aim in the development of new drug derivatives. mdpi.com SAR studies on AAGs also consider structure-eukaryotic cytotoxicity relationships to identify compounds with a better therapeutic index. mdpi.com For instance, some amphiphilic neamine derivatives have shown low toxicity in eukaryotic cells at concentrations where they exhibit antibacterial activity. nih.gov
The exploration of different lipophilic substituents and their positions of attachment on the aminoglycoside core is a key strategy in designing derivatives with improved antibacterial potency against resistant strains and potentially reduced adverse effects compared to the parent compound. mdpi.comfrontiersin.orgnih.gov
Future Research Directions and Emerging Paradigms for Framycetin
Exploration of Framycetin's Role in Modulating Host Cellular Processes
Beyond its direct bactericidal effects, the interaction of framycetin (B1674049) with host cellular and immune processes remains a largely unexplored frontier. Pathogens actively manipulate host cells to create a hospitable niche, often by altering signaling pathways, rearranging cellular compartments, and evading immune responses like phagocytosis. nih.govmdpi.comnih.gov Future research can investigate whether framycetin influences these complex interactions.
One documented finding indicates that framycetin can bind to bacterial lipopolysaccharide (LPS) and consequently mediate an LPS-induced inflammatory response, including the secretion of Tumor Necrosis Factor (TNF) by monocytes. drugbank.com This provides a direct link to host immunomodulation. Future studies could delve deeper into this mechanism, exploring several key questions:
Cytokine and Chemokine Profiling: Does framycetin systematically alter the profile of pro-inflammatory and anti-inflammatory cytokines beyond TNF in response to infection?
Phagocytic Function: Can framycetin enhance or suppress the function of professional phagocytes like macrophages and neutrophils, thereby affecting the clearance of pathogens? nih.gov
Signaling Pathway Interference: Does framycetin interact with key host signaling pathways, such as those involved in inflammation (e.g., NF-κB) or cellular differentiation, which are often co-opted by pathogens? nih.gov
Investigating these potential immunomodulatory properties could reveal applications for framycetin in conditions where both infection and an aberrant inflammatory response are present. Research into other natural compounds, such as the flavonoid quercetin, has demonstrated significant immunomodulatory effects, suggesting that this is a promising avenue for antibiotic research as well. frontiersin.orgresearchgate.net
Development of Framycetin as a Benchmark in Wound Care Studies
Due to its long-standing use and established efficacy in preventing and treating topical infections, framycetin has naturally evolved into a benchmark comparator in wound care research. truemeds.inmnkjournals.com New wound healing agents, from novel hydrogels to polyherbal formulations, are often evaluated against framycetin-based products to establish their relative efficacy.
Several clinical studies highlight this role:
A 2017 open-label, randomized clinical trial directly compared a new polyherbal cream ("AHPL/AYTOP/0113") with framycetin sulphate cream for the treatment of acute wounds. nih.govwisdomlib.org In this study, framycetin served as the active control against which the investigational product's performance was measured. nih.gov
A pilot study comparing treatments for major burns used framycetin cream as a comparator to silver sulphadiazine, which is often considered a gold standard in burn care. nih.gov The study found no statistically significant difference in bacterial colony counts between the two groups, positioning framycetin as a viable alternative and a relevant benchmark. nih.gov
A 2025 study on an advanced hydrogel dressing loaded with framycetin sulphate (FC-S) evaluated its wound healing efficiency against a commercially available framycetin-containing gauze (Sofra Tulle). plos.orgnih.govnih.gov The novel hydrogel demonstrated enhanced healing (97% healed on day five) compared to the conventional framycetin dressing (86% healed), showcasing how framycetin-based products are used to validate therapeutic advancements. plos.orgnih.gov
These examples underscore framycetin's role as a reliable and widely accepted standard in the development and validation of next-generation wound care technologies.
| Study Focus | Framycetin Formulation Used | Comparator Agent | Key Finding | Reference |
|---|---|---|---|---|
| Acute Wounds | Framycetin Sulphate Cream | Polyherbal Cream (AHPL/AYTOP/0113) | The polyherbal cream resulted in faster wound healing (7.77 days vs. 9.87 days for framycetin). | nih.govwisdomlib.org |
| Major Burns | 1% Framycetin Cream | Silver Sulphadiazine | No significant difference in bacterial load between the two treatments. | nih.gov |
| Enhanced Wound Healing | Framycetin-Loaded Hydrogel | Framycetin Gauze (Sofra Tulle) | The hydrogel formulation showed superior wound healing compared to the conventional gauze. | plos.orgnih.govnih.gov |
Investigation of Framycetin's Potential in Novel Therapeutic Areas Beyond Traditional Infections
The strategy of drug repurposing—finding new uses for existing approved drugs—offers a cost-effective and accelerated path to new treatments. nih.govoncozine.commdpi.com Framycetin is a candidate for such exploration, with preliminary research pointing towards potential applications far beyond dermatology and ophthalmology.
The most compelling evidence comes from a 2021 study that identified framycetin as a potential therapeutic for COVID-19. nih.gov Using a pharmacophore-based drug repurposing approach, researchers screened the DrugBank database and identified framycetin as a promising inhibitor of the SARS-CoV-2 nsp16/nsp10 protein complex. This complex is crucial for viral replication. Molecular dynamics simulations suggested that framycetin could bind firmly and stably to the active site of this viral target. nih.gov This finding proposes a novel antiviral application for framycetin, completely distinct from its antibacterial mechanism.
This opens up several avenues for future investigation:
Antiviral Research: Experimental validation of the computational findings against SARS-CoV-2 and screening against other viruses where similar protein complexes are critical.
Anti-inflammatory Applications: Building on the observation that framycetin can modulate TNF secretion, its potential could be investigated in chronic inflammatory conditions where bacterial components might be a triggering factor. drugbank.com
RNA-Targeted Therapeutics: As an aminoglycoside, framycetin belongs to a class of molecules known to bind to RNA structures. This property could be harnessed to target pathogenic RNA molecules in a variety of diseases, a field of growing interest.
Application of Advanced Computational Modeling in Framycetin Research
Advanced computational modeling is a key enabler for modern drug discovery and repurposing, and its application to framycetin has already yielded significant insights. nih.gov These in silico techniques allow researchers to predict and analyze molecular interactions, saving time and resources before embarking on laboratory experiments. sciforum.net
The research identifying framycetin as a potential COVID-19 inhibitor serves as a prime case study for the power of these methods. nih.gov The study employed a multi-step computational workflow:
Pharmacophore Modeling: A model was generated based on the structure of a known compound (S-adenosyl methionine) that binds to the target, identifying the essential features for interaction. nih.gov
Database Screening: This model was used to screen the DrugBank database to find existing drugs that matched the pharmacophore features. nih.gov
Molecular Docking: Framycetin was "docked" into the binding pocket of the SARS-CoV-2 protein target using the CDOCKER module to predict its binding orientation and affinity. It demonstrated a higher dock score than reference compounds. nih.gov
Molecular Dynamics (MDS) Simulation: To understand the behavior and stability of the framycetin-protein complex over time, MDS analysis was performed. The results showed a stable binding mode, with the protein backbone maintaining its conformation and crucial hydrogen bonds remaining intact throughout the simulation. nih.gov
| Parameter | Finding for Framycetin | Significance | Reference |
|---|---|---|---|
| Protein Stability (RMSD) | Stable, below 0.23 nm | Indicates the protein-ligand system is stable with no major structural changes. | nih.gov |
| Coulomb Interaction Energy | Average of -178.28 kJ/mol | Quantifies the strong electrostatic interaction between framycetin and the target protein. | nih.gov |
| Lennard-Jones Interaction Energy | Average of -121.35 kJ/mol | Quantifies the strong van der Waals forces contributing to the binding. | nih.gov |
| Hydrogen Bonds | Sustained throughout simulation | Indicates that framycetin remains firmly occupied in the active site. | nih.gov |
Future research can apply these computational tools to screen framycetin against a wide array of other biological targets, including proteins from other viruses, fungi, and even human proteins implicated in cancer or inflammatory diseases, to rapidly identify new repurposing opportunities.
Addressing Data Gaps in Clinical Trial Evidence and Translational Research
Despite its long history of use, there are notable gaps in the clinical and translational evidence for framycetin, which must be addressed to support both existing and novel applications. Translational research, the process of turning laboratory observations into clinical interventions, is fraught with challenges, including data variability and a lack of robust clinical trials. nih.govsanguinebio.com
Key data gaps and challenges for framycetin include:
Limited Pharmacokinetic Data: For topical applications, especially over large areas like burns, data on systemic absorption is limited. One pilot study explicitly noted that it was not possible to perform blood assays for framycetin levels, leaving questions about systemic exposure unanswered. nih.gov
Small-Scale and Comparator Studies: Much of the modern clinical evidence for framycetin comes from relatively small studies or trials where it is used as a comparator. nih.govnih.gov While this establishes its role as a benchmark, there is a lack of large, multicenter, randomized controlled trials dedicated to optimizing its use under current standards of care.
Generalizability of Trial Data: Clinical trials often have strict inclusion and exclusion criteria. For instance, trials on antibiotics for bloodstream infections sometimes randomize less than 20% of the patients screened, limiting the applicability of the results to a broader, more complex patient population. mdpi.com
Bridging Computational and Clinical Data: The promising in silico finding of framycetin as a potential antiviral agent is a prime example of a translational gap. nih.gov Moving this discovery from a computational model to a clinical reality requires significant investment in preclinical (cell culture and animal models) and subsequent human clinical trials to establish safety and efficacy for this new indication. nih.gov
To overcome these hurdles, future research should focus on modern clinical trial designs, such as adaptive or pragmatic trials, to generate evidence more efficiently. nih.gov Furthermore, a concerted effort is needed to fund the translational studies required to validate the novel, computationally-derived hypotheses and truly expand the therapeutic scope of framycetin. Addressing the widespread issue of unreported or missing clinical trial data is also crucial for building a complete evidence base for repurposed drugs. researchgate.net
Q & A
Q. What molecular mechanisms underpin Framycetin’s antibacterial activity, and how can these be experimentally validated?
Framycetin inhibits bacterial RNase P activity by competitively binding to its RNA component, disrupting tRNA processing and protein synthesis . To validate this, researchers can use in vitro RNase P cleavage assays with radiolabeled tRNA precursors, measuring inhibition kinetics via gel electrophoresis or fluorescence-based methods. Dose-response curves (e.g., IC₅₀ calculations) and isothermal titration calorimetry (ITC) can quantify binding affinity .
Q. What standardized assays are recommended for evaluating Framycetin susceptibility in bacterial isolates?
While CLSI guidelines exist for single-agent susceptibility testing (e.g., broth microdilution), Framycetin’s combination use (e.g., with penicillin in mastitis) lacks standardized methods . Researchers should adapt checkerboard assays to assess synergy, using fractional inhibitory concentration indices (FICIs) to classify interactions (synergy: FICI ≤0.5; indifference: >0.5–4; antagonism: >4). Include quality control strains (e.g., Staphylococcus aureus ATCC 29213) to validate results .
Advanced Research Questions
Q. How can discrepancies between in vitro susceptibility data and clinical outcomes for Framycetin in bovine mastitis be resolved?
Discrepancies often arise from differences in drug pharmacokinetics (e.g., intramammary administration vs. systemic delivery) and biofilm formation in chronic infections. To address this:
- Perform ex vivo pharmacodynamic models using milk matrices to simulate udder conditions.
- Integrate Monte Carlo simulations with PK/PD targets (e.g., AUC/MIC ratios) to predict clinical efficacy .
- Use genomic sequencing to identify resistance markers (e.g., aac(6′)-Ib aminoglycoside-modifying enzymes) in isolates with discordant susceptibility profiles .
Q. What methodological challenges arise when designing combination therapies involving Framycetin and beta-lactams, and how can they be mitigated?
Key challenges include:
- pH-dependent inactivation : Framycetin’s efficacy decreases in acidic environments (e.g., inflamed tissues). Use buffered media (pH 7.2–7.4) during in vitro testing .
- Temporal synergy : Beta-lactams (cell wall inhibitors) may enhance Framycetin uptake. Design time-kill assays with staggered drug administration to optimize dosing schedules .
- Resistance monitoring : Employ population analysis profiling (PAP) to detect heteroresistance subpopulations in treated isolates .
Q. How can conflicting data on Framycetin’s off-target effects (e.g., RNase P inhibition in eukaryotic cells) be systematically analyzed?
Contradictory findings may stem from assay specificity or cell-type variability. To resolve this:
- Conduct RNA interference (RNAi) screens to confirm RNase P dependency in observed phenotypes.
- Use surface plasmon resonance (SPR) to compare Framycetin’s binding affinity for bacterial vs. human RNase P RNA.
- Perform transcriptomic analyses (RNA-seq) on treated eukaryotic cells to identify non-canonical targets .
Methodological Resources
- Data Interpretation : Apply CLSI’s “categorical agreement” criteria to reconcile MIC values with clinical breakpoints, even when interpretive criteria for Framycetin are absent .
- Statistical Rigor : Report means with standard deviations (not standard errors) and justify significant figures based on instrument precision (e.g., MICs rounded to nearest log₂ dilution) .
- Ethical Compliance : For in vivo studies, adhere to veterinary guidelines for mastitis models (e.g., udder cannulation protocols) and obtain institutional animal care approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
